1-Bromo-2,3,4-trifluorobenzene

Physicochemical Characterization Quality Control Process Chemistry

1-Bromo-2,3,4-trifluorobenzene (CAS 176317-02-5), also known as 2,3,4-Trifluorobromobenzene, is a polyhalogenated aromatic hydrocarbon. This compound features a bromine atom and three fluorine substituents arranged in a contiguous 2,3,4-pattern on the phenyl ring, which imparts a strong electron-withdrawing character and distinct steric and electronic properties relative to other bromofluorobenzene isomers.

Molecular Formula C6H2BrF3
Molecular Weight 210.98 g/mol
CAS No. 176317-02-5
Cat. No. B061163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,3,4-trifluorobenzene
CAS176317-02-5
Molecular FormulaC6H2BrF3
Molecular Weight210.98 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)F)F)Br
InChIInChI=1S/C6H2BrF3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
InChIKeyMUUAQFJJUGVBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,3,4-trifluorobenzene (CAS 176317-02-5): A Strategic Polyhalogenated Aryl Bromide Intermediate


1-Bromo-2,3,4-trifluorobenzene (CAS 176317-02-5), also known as 2,3,4-Trifluorobromobenzene, is a polyhalogenated aromatic hydrocarbon [1]. This compound features a bromine atom and three fluorine substituents arranged in a contiguous 2,3,4-pattern on the phenyl ring, which imparts a strong electron-withdrawing character and distinct steric and electronic properties relative to other bromofluorobenzene isomers [1]. It is a colorless to light yellow clear liquid at room temperature with the molecular formula C6H2BrF3 and a molecular weight of 210.98 g/mol [1].

Why 1-Bromo-2,3,4-trifluorobenzene's Isomeric Purity is Non-Negotiable for Reaction Outcomes


The simple substitution of 1-Bromo-2,3,4-trifluorobenzene with another bromofluorobenzene isomer is not chemically or economically feasible due to the profound influence of fluorine atom positioning on electronic distribution and steric hindrance . This regiochemistry dictates the compound's reactivity in key synthetic steps such as cross-coupling reactions (Suzuki, Ullmann, Grignard formation) and subsequent product selectivity [1]. For instance, the contiguous 2,3,4-pattern alters the electron density at the carbon-bromine bond and the ortho-positions, impacting oxidative addition rates in palladium-catalyzed cycles compared to the 2,4,5-isomer . These differences lead to variable yields, require distinct optimization of reaction conditions, and can result in different downstream products, making generic substitution a high-risk strategy in both research and scalable manufacturing processes .

Quantitative Differentiation of 1-Bromo-2,3,4-trifluorobenzene vs. Closest Analogs


Physicochemical Property Comparison: 2,3,4-Isomer Exhibits Distinct Boiling Point and Density

The 2,3,4-isomer of bromotrifluorobenzene exhibits a significantly lower boiling point and slightly lower density compared to the closely related 2,4,5-isomer. This property difference is critical for compound identification, quality control, and for designing distillation or extraction processes [1].

Physicochemical Characterization Quality Control Process Chemistry

Synthetic Efficiency: High-Yield Bromination Route Demonstrates Viability

A reported synthetic method involving lithiation of 1,2,3-trifluorobenzene followed by quenching with elemental bromine yields 1-Bromo-2,3,4-trifluorobenzene in 95% yield [1]. While not a direct head-to-head comparison of isomers, this high yield establishes a reliable and efficient synthetic entry point for this specific isomer, which is a key consideration for sourcing strategies.

Synthetic Methodology Process Development Scale-up

Comparative Reactivity in Cross-Coupling: A Key Intermediate for Biaryl Synthesis

1-Bromo-2,3,4-trifluorobenzene is an established substrate for palladium-catalyzed cross-coupling reactions such as Suzuki and Ullmann couplings, where the bromine atom acts as a leaving group . The 2,3,4-fluorination pattern activates the ring towards oxidative addition, a key step in these catalytic cycles, in a manner distinct from isomers . This makes it a preferred building block for introducing the 2,3,4-trifluorophenyl motif into drug candidates and advanced materials .

Cross-Coupling Reactions Medicinal Chemistry Agrochemicals

High Purity Grades Available: 99% Purity from Major Suppliers for Research Consistency

1-Bromo-2,3,4-trifluorobenzene is commercially available in high purity grades, with ≥99% purity (GC) being a standard offering from major suppliers [1][2]. This high purity level is crucial for ensuring reproducibility in sensitive research applications such as medicinal chemistry synthesis and materials science, minimizing side reactions and purification burdens associated with lower-grade or isomeric impurities.

Analytical Chemistry Reproducibility Procurement Specification

High-Value Application Scenarios for Procuring 1-Bromo-2,3,4-trifluorobenzene


Pharmaceutical Intermediate: Synthesis of Fluorinated Quinoline Antibacterials

As noted in vendor literature, 1-Bromo-2,3,4-trifluorobenzene serves as a key intermediate for synthesizing 5-nitro-6-methylquinoline carboxylic acid and other fluorinated quinolone antibacterials . The specific 2,3,4-trifluorophenyl group, introduced via cross-coupling, is critical for modulating the drug's potency, metabolic stability, and lipophilicity. Procuring this specific isomer is essential for developing novel antibiotics in this class.

Advanced Material Development: Precursor for Specialty Liquid Crystals and Electronics

This compound is a crucial synthon for creating specialty fluorinated materials, including monomers for liquid crystals and components for organic electronics . The precise arrangement of fluorine atoms influences the material's dielectric anisotropy and mesomorphic behavior. Researchers in material science must source the correct isomer to achieve the desired electro-optical properties in their final devices .

Agrochemical Discovery: Building Block for Fluorinated Herbicides and Fungicides

As a versatile building block in organic synthesis, 1-Bromo-2,3,4-trifluorobenzene is employed in the development of new agrochemicals . The incorporation of fluorine atoms is a common strategy to enhance the metabolic stability and bioavailability of active ingredients, while the bromine atom allows for modular assembly of the target molecule .

Tracer Technology: Use as a Marker in Hydrocarbon Liquids

The compound has been cited in patent literature as a potential component or related compound for tracers used in marking hydrocarbon liquids [1]. While specific application details are proprietary, its unique chemical signature and stability make it a candidate for such industrial monitoring and anti-counterfeiting applications, differentiating it from less stable or less detectable markers.

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